molecular formula C16H16N2O5S B214165 Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No. B214165
M. Wt: 348.4 g/mol
InChI Key: CWEXNJGCFLHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of carbamate derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been shown to induce apoptosis by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in the degradation of extracellular matrix proteins. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. Furthermore, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate in lab experiments include its potent antitumor and antimicrobial activity, its ability to induce apoptosis, and its inhibitory activity against various enzymes. However, the limitations of using the compound include its low solubility in water, which could affect its bioavailability, and its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for the study of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate. These include:
1. Investigation of the compound's mechanism of action to gain a better understanding of its antitumor and antimicrobial activity.
2. Development of new analogs of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential use in combination with other chemotherapeutic agents to enhance its antitumor activity.
4. Investigation of the compound's potential use in the treatment of other diseases, such as inflammation and neurodegenerative diseases.
5. Investigation of the compound's potential use as a lead compound for the development of new antimicrobial agents.
Conclusion:
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been extensively studied for its potent antitumor and antimicrobial activity, its ability to induce apoptosis, and its inhibitory activity against various enzymes. However, further studies are needed to gain a better understanding of the compound's mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate involves the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)-4-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains. The compound has been shown to inhibit the growth of bacteria and fungi and could be a potential candidate for the development of new antimicrobial agents.

properties

Product Name

Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O5S/c1-3-21-16(20)12-8(2)13(24-14(12)17)15(19)18-9-4-5-10-11(6-9)23-7-22-10/h4-6H,3,7,17H2,1-2H3,(H,18,19)

InChI Key

CWEXNJGCFLHLPU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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